molecular formula C14H19ClN2O B8256786 4-hydroxy McPT (hydrochloride)

4-hydroxy McPT (hydrochloride)

Cat. No.: B8256786
M. Wt: 266.76 g/mol
InChI Key: MKZZTRJRPTVHFR-UHFFFAOYSA-N
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Description

4-hydroxy McPT (hydrochloride) (CAS 2883663-05-4) is a synthetic tryptamine derivative classified as an analytical reference standard for research and forensic applications . Its formal name is 3-[2-(cyclopropylmethylamino)ethyl]-1H-indol-4-ol, monohydrochloride, with the molecular formula C₁₄H₁₈N₂O·HCl and a molecular weight of 266.8 g/mol. The compound is supplied as a crystalline solid with a purity of ≥98% and exhibits a UV/Vis absorption maximum at 223 nm .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[cyclopropyl(methyl)amino]ethyl]-1H-indol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-16(11-5-6-11)8-7-10-9-15-12-3-2-4-13(17)14(10)12;/h2-4,9,11,15,17H,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZZTRJRPTVHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CNC2=C1C(=CC=C2)O)C3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-hydroxy McPT (hydrochloride) undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced products.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield amines .

Scientific Research Applications

Analytical Applications

4-Hydroxy McPT is classified as an analytical reference standard. It is commonly used in various research settings for the following purposes:

  • Forensic Science : The compound serves as a reference in toxicological analyses, helping to identify and quantify tryptamines in biological samples.
  • Pharmacological Research : Its role as a standard allows researchers to calibrate assays and validate methods for detecting similar compounds in complex matrices.

Biological Activities

Research has demonstrated that 4-hydroxy McPT exhibits several biological activities, making it a valuable compound for various studies:

  • Neuropeptide Activity : As a neuropeptide, it interacts with neurotransmitter systems, potentially influencing mood and behavior. This aspect is particularly relevant in studies related to anxiety and depression.
  • Mast Cell Activation : Studies involving mast cell degranulation have shown that compounds similar to 4-hydroxy McPT can modulate immune responses. For example, research on monoclonal antibodies targeting allergens indicates that such compounds can influence mast cell activity, which is critical in allergic responses .

Case Studies and Research Findings

Several studies have highlighted the significance of 4-hydroxy McPT in understanding biological mechanisms:

  • Mast Cell Degranulation Studies : In experiments where mice were sensitized with IgE antibodies against allergens, the role of compounds like 4-hydroxy McPT was assessed through monitoring changes in body temperature and measuring mast cell-specific proteases (MCPTs) post-allergen challenge. These studies provide insights into the compound's influence on allergic reactions and potential therapeutic targets .
  • In Vitro Pharmacological Assays : Various assays have been conducted to evaluate the pharmacological effects of 4-hydroxy McPT on cell lines. For instance, the activation of Hoxb8 mast cells expressing human FcεRIα has been studied to determine how this compound can modulate cellular responses during allergic reactions .

Potential Therapeutic Implications

The diverse biological activities associated with 4-hydroxy McPT suggest its potential in therapeutic applications:

  • Psychiatric Disorders : Given its neuropeptide characteristics, there is potential for exploring 4-hydroxy McPT in treating mood disorders or anxiety-related conditions.
  • Allergy Treatments : Insights from mast cell studies indicate that modulation of mast cell activity through compounds like 4-hydroxy McPT could lead to novel treatments for allergies or asthma.

Comparison with Similar Compounds

Comparison with Structurally Similar Tryptamine Derivatives

Structural and Physicochemical Differences

4-hydroxy McPT (hydrochloride) belongs to a broader class of 4-hydroxy-substituted tryptamines. Below is a comparison with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Stability
4-hydroxy McPT (hydrochloride) C₁₄H₁₈N₂O·HCl 266.8 Cyclopropylmethylamino ethyl group ≥98% ≥3 years at -20°C
4-hydroxy DiPT (hydrochloride) C₁₆H₂₄N₂O·HCl 297.2 Allyl(methyl)amino ethyl group Not specified Not specified
4-hydroxy DET C₁₄H₂₀N₂O 232.3 Diethylamino ethyl group Not specified Not specified
4-hydroxy MiPT C₁₅H₂₁N₃O 259.3 Isopropyl(methyl)amino ethyl group Not specified Not specified

Key Observations :

  • Substituent Effects: The cyclopropylmethylamino group in 4-hydroxy McPT distinguishes it from analogs like 4-hydroxy DiPT (hydrochloride), which features an allyl(methyl)amino group.
  • Molecular Weight : 4-hydroxy McPT has a lower molecular weight than 4-hydroxy DiPT (hydrochloride), which may affect solubility and membrane permeability .
Tryptamine Analogs
  • Activity Trends : Substitution at the 4-position of the indole ring is critical for receptor interactions. For example, β-nitrostyrenes with para-hydroxy groups (e.g., Compound 18 in ) exhibit enhanced anti-leishmanial activity (IC₅₀ = 55.66 nM) compared to meta-substituted analogs (IC₅₀ = 28.42 µM) . This suggests that hydroxy group positioning significantly impacts bioactivity, a principle that may extend to tryptamines.
  • Metabolism : 4-hydroxy McPT’s cyclopropylmethyl group may reduce hepatic metabolism compared to analogs with less stable substituents (e.g., allyl groups in 4-hydroxy DiPT) .
Camptothecin Derivatives (Contextual Comparison)

For instance:

  • MCPT demonstrates higher cytotoxicity than HCPT in ovarian, prostate, and lung cancer cell lines .

This underscores the broader principle that substituent positioning (e.g., hydroxyl vs. methoxy) and metabolic pathways (e.g., OAT3 interactions) are critical in drug design, even across compound classes.

Biological Activity

4-Hydroxy McPT (hydrochloride), a compound classified as a tryptamine, has garnered attention due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Hydroxy McPT (hydrochloride) has the chemical formula C14H19ClN2OC_{14}H_{19}ClN_2O and is known for its structural similarity to other psychoactive compounds. Its synthesis and characterization have been documented in various studies, highlighting its relevance in both research and forensic applications .

Biological Activities

The biological activities of 4-hydroxy McPT (hydrochloride) are multifaceted. Below are some key pharmacological effects observed in research:

  • Psychoactive Effects : As a tryptamine derivative, 4-hydroxy McPT exhibits psychoactive properties similar to those of other tryptamines, potentially influencing serotonin receptors.
  • Antidepressant-Like Activity : Research indicates that compounds within the tryptamine class can exhibit antidepressant-like effects through modulation of neurotransmitter systems .
  • Antimicrobial Properties : Some studies suggest that 4-hydroxy derivatives may possess antibacterial activities, although specific data on 4-hydroxy McPT is limited .

The mechanisms underlying the biological activities of 4-hydroxy McPT involve interactions with various receptors and enzymes:

  • Serotonin Receptor Modulation : Tryptamines often act as agonists or antagonists at serotonin receptors, influencing mood and perception.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in neurotransmitter metabolism, which could enhance their psychoactive effects .

Table 1: Summary of Biological Activities of 4-Hydroxy McPT (Hydrochloride)

Activity TypeObserved EffectsReferences
PsychoactiveModulation of serotonin receptors ,
Antidepressant-LikePotential antidepressant effects
AntimicrobialPossible antibacterial activity

Case Study: Metabolism and Toxicology

A recent study focused on the metabolic fate of 4-hydroxy N,N-methylpropyltryptamine (a structural analog) identified several metabolites that could serve as biomarkers for detection in biological samples. The research utilized human hepatocytes to simulate in vivo conditions, revealing insights into the compound's metabolism which may parallel that of 4-hydroxy McPT .

Q & A

Basic: What analytical methods are recommended for verifying the purity and identity of 4-hydroxy McPT (hydrochloride)?

Answer:
The compound’s purity (≥98%) and identity can be validated using UV/Vis spectroscopy, with a reported λmax at 223–224 nm . Chromatographic techniques (e.g., HPLC or LC-MS) should be employed for quantitative purity assessment, referencing batch-specific certificates of analysis provided by suppliers. Structural confirmation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is critical, though these methods are not explicitly detailed in the provided evidence. Always cross-check supplier data sheets for batch-specific analytical parameters .

Basic: How should 4-hydroxy McPT (hydrochloride) be stored to ensure stability?

Answer:
The compound is supplied as a crystalline solid and must be stored at -20°C to maintain stability for ≥3 years . Aliquots should be prepared in airtight, light-protected containers to prevent degradation from moisture or photolysis. Thawing cycles must be minimized, and working solutions should be prepared fresh or stored at -80°C for short-term use .

Advanced: How can researchers design experiments to evaluate the hallucinogenic potential of 4-hydroxy McPT (hydrochloride) in vivo?

Answer:
The head-twitch response (HTR) in mice is a validated behavioral assay for assessing serotonergic hallucinogenic activity. Administer the compound at doses ranging from 0.1–10 mg/kg (intraperitoneal or subcutaneous) and quantify HTR episodes over 20-minute intervals using video tracking software . Include positive controls (e.g., psilocin) and vehicle controls. For mechanistic insights, combine HTR with receptor-binding assays (e.g., 5-HT2A affinity studies) to correlate behavioral outcomes with receptor interactions .

Advanced: How do structural modifications (e.g., N-alkyl chain length) influence the pharmacological activity of 4-hydroxy McPT compared to analogs like 4-hydroxy DiPT?

Answer:
The N-alkyl substituents critically modulate receptor affinity and functional selectivity. For example:

  • 4-hydroxy McPT (N-cyclopropylmethyl) exhibits distinct 5-HT2A agonist properties, as inferred from its HTR induction .
  • 4-hydroxy DiPT (N,N-diisopropyl) demonstrates substitution in DOM drug discrimination tests, suggesting differential receptor engagement .

Methodological Approach:

Perform radioligand displacement assays to compare binding affinities (Ki) at 5-HT receptors.

Use functional assays (e.g., calcium flux or β-arrestin recruitment) to assess agonist/antagonist profiles.

Cross-reference behavioral data (HTR, drug discrimination) to establish structure-activity relationships (SAR) .

Advanced: How can contradictory data on in vivo efficacy (e.g., variability in HTR frequency) be addressed in experimental design?

Answer:
Discrepancies may arise from differences in:

  • Dose-response curves : Ensure standardized dosing protocols across studies.
  • Strain-specific responses : Use genetically homogeneous rodent cohorts (e.g., C57BL/6J mice).
  • Pharmacokinetics : Measure plasma and brain concentrations via LC-MS/MS to correlate exposure with effect .

Mitigation Strategy:

  • Include internal validation cohorts in each study.
  • Use blinded scoring for HTR quantification to reduce observer bias .

Basic: What safety precautions are required when handling 4-hydroxy McPT (hydrochloride)?

Answer:

  • Use personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Avoid inhalation, skin contact, or ingestion; work in a fume hood for powder handling .
  • Review the full Safety Data Sheet (SDS) provided by the supplier for toxicological data and first-aid measures .

Advanced: What in vitro models are suitable for preliminary screening of 4-hydroxy McPT’s neuropharmacological effects?

Answer:

  • Primary neuronal cultures : Assess acute effects on calcium signaling or synaptic plasticity.
  • Recombinant receptor systems : Express human 5-HT receptors (e.g., 5-HT2A, 5-HT1A) in HEK293 cells for functional profiling .
  • Microdialysis : Measure extracellular serotonin levels in rat prefrontal cortex slices .

Basic: How is 4-hydroxy McPT (hydrochloride) categorized in forensic and research contexts?

Answer:
It is classified as a tryptamine-based analytical reference standard for forensic toxicology and pharmacological research. Applications include metabolite identification in biological samples and comparative studies with regulated hallucinogens .

Advanced: What computational tools can predict the metabolic pathways of 4-hydroxy McPT?

Answer:

  • In silico metabolism prediction : Use software like MetaPrint2D or GLORYx to identify probable Phase I/II metabolites.
  • Docking studies : Model interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict oxidation sites .
  • Validate predictions with in vitro hepatocyte assays or microsomal incubation followed by LC-HRMS .

Advanced: How can researchers reconcile discrepancies between receptor-binding affinity and in vivo potency?

Answer:

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate plasma exposure data with behavioral outcomes.
  • Assess blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratios via LC-MS.
  • Explore functional selectivity : Agonist efficacy at specific signaling pathways (e.g., Gq vs. β-arrestin) may explain differential effects .

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